3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride
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Overview
Description
3-(2-Bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride is a complex organic compound that features a bromophenyl group, a thienopyridine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to introduce the bromine atom at the 2-position.
Construction of the Thienopyridine Moiety: This can be achieved through a series of cyclization reactions starting from appropriate precursors such as thiophene and pyridine derivatives.
Azetidine Ring Formation: The azetidine ring is usually formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Final Coupling and Hydrochloride Formation: The final step involves coupling the bromophenyl intermediate with the thienopyridine-azetidine moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions that promote nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. The azetidine ring and thienopyridine moiety may play crucial roles in binding to the target, while the bromophenyl group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride can significantly influence its reactivity and interactions compared to its chloro- and fluoro- analogs. Bromine’s larger size and different electronic properties can lead to unique binding interactions and reactivity profiles, making this compound distinct in its class.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2OS.ClH/c20-17-4-2-1-3-14(17)5-6-19(23)22-12-16(13-22)21-9-7-18-15(11-21)8-10-24-18;/h1-4,8,10,16H,5-7,9,11-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCDSJMEACMJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC=CC=C4Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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